molecular formula C13H13F3N2O B6356434 (3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol CAS No. 1175961-05-3

(3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol

Cat. No. B6356434
CAS RN: 1175961-05-3
M. Wt: 270.25 g/mol
InChI Key: KKPSYBPEDBUXSZ-UHFFFAOYSA-N
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Description

“(3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol” is a pyrazole derivative. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone to give the corresponding hydrazones . Most of the reaction products are able to form isomers, because of the amide and azomethine structural units .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed on the basis of their MS, IR, 1H, and 13C NMR spectra and by analytical methods . The structures of the synthesized compounds were examined using 13C APT, 1H/13C 2D (HETCOR), and NOE (1H) NMR techniques and molecular modeling .


Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Pyrazoles serve as versatile scaffolds in organic synthesis and medicinal chemistry. Researchers often use them as starting materials for creating more complex heterocyclic systems with relevance in pharmaceuticals. The tautomeric behavior of pyrazoles influences their reactivity and biological activities. Investigating the structure of this compound can provide insights into its potential as a drug candidate .

Synthesis of Condensed Heterocyclic Systems

3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol is explored as a precursor in the synthesis of condensed heterocyclic systems. For instance, it can be used to prepare pyrazolo[1,5-a]pyrimidines, which have diverse applications. Understanding its structure and reactivity is crucial for designing efficient synthetic methods .

Agrochemicals and Fungicides

Pyrazoles find applications in agrochemicals, including fungicides. Their unique structural features make them suitable for inhibiting specific biological targets. Investigating the properties of this compound may reveal its potential as an antifungal agent .

Future Directions

The future directions in the research of pyrazole derivatives could involve the exploration of this class of compounds for their potential therapeutic applications. There is a continuous need for the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . The design of synthetic methods where pyrazoles take part could also be a future direction .

properties

IUPAC Name

[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O/c1-8-12(7-19)9(2)18(17-8)11-5-3-4-10(6-11)13(14,15)16/h3-6,19H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPSYBPEDBUXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol

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